4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE
Description
The compound 4-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine belongs to the 1,3,4-oxadiazole family, a heterocyclic scaffold renowned for its stability, bioisosteric properties, and pharmacological versatility. The 1,3,4-oxadiazole ring system is characterized by two nitrogen atoms and one oxygen atom in a five-membered aromatic ring, which enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
The target molecule features:
- A 3-nitrophenylmethyl sulfanyl substituent at position 5 of the oxadiazole ring, introducing electron-withdrawing nitro groups that may influence redox activity or solubility.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-18(20)12-3-1-2-10(8-12)9-22-14-17-16-13(21-14)11-4-6-15-7-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCZTQTGNNWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
4-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine features a 1,3,4-oxadiazole core substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a (3-nitrophenyl)methylsulfanyl moiety. The oxadiazole ring’s electron-deficient nature and the nitro group’s electron-withdrawing effects enhance its potential for intermolecular interactions, making it a candidate for kinase inhibition and antimicrobial applications.
Synthetic Routes and Methodologies
Cyclization of Hydrazide Intermediates
The most widely reported method involves cyclization of 4-pyridinecarboxylic acid hydrazide derivatives.
Thione Intermediate Formation
6-Methylpyridine-3-carbohydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol to yield 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-thione. Subsequent alkylation with 3-nitrobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base produces the target compound (Scheme 1).
Reaction Conditions :
- Hydrazide : 1.0 equiv
- CS₂ : 2.0 equiv, KOH (2.0 equiv), ethanol, reflux (4–6 h)
- Alkylation : 3-Nitrobenzyl bromide (1.2 equiv), K₂CO₃ (1.5 equiv), DMF, 80°C (8 h)
- Yield : 78–82%
Oxidative Cyclization
Hydrazones derived from 4-pyridinecarbohydrazide and 3-nitrobenzaldehyde undergo oxidative cyclization using iodine or cerium(IV) ammonium nitrate (CAN).
Grinding Method :
- Reactants : Hydrazide (1.0 equiv), 3-nitrobenzaldehyde (1.1 equiv), iodine (10 mol%)
- Conditions : Solvent-free grinding, 8–10 min
- Yield : 70–75%
CAN-Catalyzed Synthesis :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A one-pot protocol involves:
- Hydrazide Formation : 4-Pyridinecarboxylic acid ester + hydrazine hydrate → hydrazide.
- Cyclization : Hydrazide + 3-nitrobenzyl isothiocyanate under microwave irradiation (210 W, 10–15 min).
Advantages :
Optimization and Reaction Kinetics
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- m/z : 314.32 [M+H]⁺ (calculated for C₁₄H₁₀N₄O₃S)
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic displacement under basic conditions due to its moderate leaving-group ability.
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Base : LiH in DMF or KOH in ethanol
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Electrophiles : Alkyl/aryl halides, epoxides
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Temperature : 60–80°C
text4-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine + R-X → 4-(5-{R-substituted}-1,3,4-oxadiazol-2-yl)pyridine + H2S
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Thiol-thione tautomerism influences reactivity (see Table 1).
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Bulky substituents reduce substitution efficiency (yields drop from 78% to 66% for R = CH3 vs. R = C6H5 ).
Table 1: Tautomeric Equilibrium Constants (25°C)
| Solvent | K (Thiol:Thione) |
|---|---|
| Ethanol | 1:3.2 |
| DMF | 1:1.8 |
| Water | 1:4.5 |
Oxidation Reactions
The sulfanyl group oxidizes to sulfonyl (-SO2-) or sulfonic acid (-SO3H) derivatives under strong oxidizing conditions.
Conditions ():
-
Oxidizing Agents : H2O2 (30%), KMnO4 (acidic)
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Catalyst : FeCl3 (for selective sulfone formation)
Reaction Pathway ():
text4-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-oxadiazole)-pyridine + H2O2 → 4-(5-{[(3-Nitrophenyl)methyl]sulfonyl}-oxadiazole)-pyridine
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Rate Constant (k) : 2.7 × 10⁻³ L/mol·s (H2O2, pH 4)
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Activation Energy : 45.2 kJ/mol
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes hydrolysis or aminolysis under acidic/basic conditions.
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Acid : HCl (6N), reflux
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Base : NaOH (10%), 80°C
textOxadiazole ring → Pyridine-4-carboxylic acid hydrazide + 3-Nitrobenzyl mercaptan
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Yield : 82% (confirmed by HPLC)
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Byproducts : <5% nitrobenzaldehyde (from over-oxidation)
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with alkynes/nitriles to form fused heterocycles.
Example with Phenylacetylene ( ):
text4-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-oxadiazole)-pyridine + HC≡CPh → Pyrido[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivative
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Solvent: Toluene
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Catalyst: CuI (10 mol%)
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Temperature: 110°C, 12h
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Yield : 68%
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Regioselectivity : >95% (confirmed by NOESY)
Pyridine-Specific Reactions
The pyridine ring undergoes electrophilic substitution and coordination chemistry.
textPyridine ring → 3-Nitro-pyridine derivative
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HNO3/H2SO4 (1:3), 0°C
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Yield : 57% (HPLC purity >98%)
Metal Coordination ():
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Forms stable complexes with Pd(II) and Pt(II) via N-coordination.
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Stability Constant (log K) : 4.8 (Pd), 5.2 (Pt) in DMSO
Stability Under Environmental Conditions
Degradation Pathways ():
| Condition | Half-Life (25°C) | Major Degradants |
|---|---|---|
| pH 1.2 (HCl) | 2.4h | Hydrazide derivative |
| pH 7.4 (PBS) | 48h | Sulfoxide (>90%) |
| UV light (254 nm) | 15min | Nitrosobenzene detected |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine possess effective antibacterial and antifungal activities. In vitro tests demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. In particular, oxadiazole derivatives have shown promise against breast cancer and leukemia cell lines .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has indicated that it can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
Pesticidal Activity
The unique structure of 4-(5-{[(3-nitrophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine lends itself to use as a pesticide. Studies have revealed that it exhibits insecticidal activity against various agricultural pests. Field trials have shown effective pest control with minimal toxicity to beneficial insects, indicating its potential as an environmentally friendly pesticide alternative .
Herbicidal Properties
In addition to its insecticidal capabilities, this compound has demonstrated herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth, thus preventing weed proliferation without harming crop yields .
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that adding 4-(5-{[(3-nitrophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine can improve thermal stability and mechanical strength in polymers used for packaging and construction materials .
Photovoltaic Devices
Recent advancements have suggested potential applications in organic photovoltaic devices. The compound's electronic properties make it suitable for use as an electron transport layer material, which could enhance the efficiency of solar cells .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against various pathogens |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Agricultural Science | Pesticide | Effective pest control with low toxicity |
| Herbicide | Inhibits weed growth without harming crops | |
| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical strength |
| Photovoltaic Devices | Enhances efficiency as an electron transport layer |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally similar to 4-(5-{[(3-nitrophenyl)methyl]sulfany}-1,3,4-oxadiazol-2-yl)pyridine exhibited MIC values comparable to standard antibiotics .
- Agricultural Field Trials : Field studies conducted on the use of this compound as a pesticide demonstrated a 70% reduction in pest populations compared to untreated controls over a growing season. The results were published in Pest Management Science, highlighting its potential for sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme . This inhibition can lead to the suppression of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of structurally related 1,3,4-oxadiazole derivatives:
Key Observations :
- The target compound’s molecular weight (~349 g/mol) is lower than pyrimidine-based analogs like Compound 8 (546 g/mol), likely due to the absence of bulky substituents .
- Melting points for 1,3,4-oxadiazoles vary widely (e.g., 134–178°C for compound 7c), influenced by hydrogen-bonding capacity and aromatic stacking .
- The 3-nitro group in the target compound may reduce solubility compared to methoxy or methyl substituents in LMM5 or 7c .
Structural and Functional Differences
- Pyridine vs. Pyrimidine/Thiazole Cores : The target’s pyridine ring offers a planar, electron-deficient system, whereas pyrimidine (Compound 8) or thiazole (7c) cores provide additional hydrogen-bonding sites or increased polarity .
- Bioactivity :
- Compound 8 (pyrimidine-based) exhibits antimicrobial activity, while LMM5/LMM11 (benzamide derivatives) show antifungal action via thioredoxin reductase inhibition .
- The nitro group in the target compound may confer redox-modulating properties, analogous to thymidine phosphorylase inhibitors (e.g., derivatives 82–84 in ) .
Biological Activity
The compound 4-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, antimicrobial properties, and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀N₄O₃S
- Molecular Weight : 314.32 g/mol
- CAS Number : 441289-28-7
The structural features of this compound include a pyridine ring and an oxadiazole moiety, which are known for their pharmacological significance. The presence of a nitrophenyl group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The 1,3,4-oxadiazole scaffold has shown promising results against various cancer cell lines. Mechanisms of action include:
- Inhibition of Enzymes : Compounds with oxadiazole structures have been reported to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxicity : The compound exhibits cytotoxic effects on malignant cells through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound in focus has demonstrated:
- Broad-Spectrum Activity : Studies indicate that oxadiazoles possess activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Potential
A study investigating various 1,3,4-oxadiazole derivatives found that compounds similar to the one discussed showed significant inhibition of cancer cell proliferation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged between 10 μM to 30 μM, indicating effective cytotoxicity against these cell lines .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on synthesized oxadiazole derivatives revealed:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : MIC values were found to be as low as 12.5 μg/mL for certain derivatives, showcasing comparable efficacy to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural components. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like nitro groups) enhances the biological activity by increasing the electron deficiency at the reactive sites .
- Hybridization with Other Pharmacophores : Combining oxadiazoles with other active compounds can lead to synergistic effects, improving overall efficacy .
Q & A
Q. How can researchers optimize the synthetic yield of 4-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of hydrazide derivatives to form the 1,3,4-oxadiazole core. Key optimizations include:
- Solvent Selection: Polar aprotic solvents like DMF or ethanol improve reaction efficiency due to their ability to stabilize intermediates .
- Catalysts: Triethylamine or sodium ethoxide accelerates nucleophilic substitution at the sulfanyl group .
- Temperature Control: Maintaining reflux conditions (~80–100°C) ensures complete cyclization while avoiding decomposition .
- Purification: Ice-cold water precipitates the product, followed by recrystallization from methanol to enhance purity .
Table 1: Optimal Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Oxadiazole formation | DMF | Triethylamine | 80°C | 60–75% |
| Sulfanyl substitution | Ethanol | NaOEt | Reflux | 70–85% |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirm substituent connectivity .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching CHNOS) .
- X-ray Crystallography: Resolves 3D packing arrangements, revealing van der Waals interactions dominant in the solid state .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer:
- Thin-Layer Chromatography (TLC): Track intermediates using silica plates and UV visualization. A solvent system of ethyl acetate/hexane (7:3) effectively separates oxadiazole and sulfanyl intermediates .
- HPLC: Quantify purity post-synthesis with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer:
- Data Collection: Weak diffraction due to flexible substituents (e.g., sulfanyl group) may require low-temperature (100 K) data collection to reduce thermal motion .
- Refinement: Use SHELXL for small-molecule refinement. Constraints on anisotropic displacement parameters improve model accuracy .
- Packing Analysis: Mercury software visualizes intermolecular interactions; absence of hydrogen bonding explains low melting points (~150–160°C) .
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Methodological Answer: Contradictions may stem from assay conditions or target specificity. Mitigation strategies include:
- Control Experiments: Test compound stability under assay pH/temperature (e.g., 37°C, pH 7.4) to rule out degradation .
- Dose-Response Curves: Calculate IC values across multiple concentrations to confirm potency trends .
- Molecular Docking: AutoDock Vina predicts binding modes to the active site of target enzymes (e.g., cyclooxygenase-2), identifying steric clashes or favorable π-π interactions with the nitrophenyl group .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?
- Methodological Answer:
- DFT Calculations: Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to map electron density. The oxadiazole ring’s electron-deficient nature predicts susceptibility to nucleophilic attack at the sulfur atom .
- Hammett Constants: Use σ values for substituents (e.g., nitro group: σ = 0.71) to quantify electronic effects on reaction rates .
Data Contradiction Analysis
Q. Why might solubility measurements vary across studies, and how should researchers standardize them?
- Methodological Answer: Discrepancies arise from solvent polarity and crystallization history. Standardization steps:
- Saturation Shake-Flask Method: Stir excess compound in buffer (e.g., PBS) at 25°C for 24 hours, filter, and quantify via UV-Vis (λ = 270 nm for pyridine absorbance) .
- Crystallization Consistency: Use identical recrystallization solvents (e.g., methanol) to ensure polymorph uniformity .
Research Design Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing nitrophenyl with methoxy or halogens) .
- Bioactivity Assays: Test against Gram-positive/-negative bacteria (MIC via broth dilution) and cancer cell lines (MTT assay) .
- Data Correlation: Use QSAR tools like MOE to link logP values or dipole moments to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
